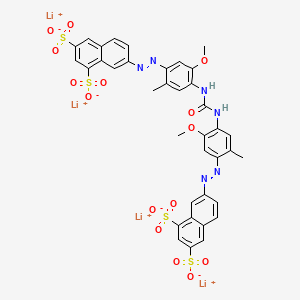

Tetralithium 7,7'-(carbonylbis(imino(5-methoxy-2-methyl-4,1-phenylene)azo))bis(naphthalene-1,3-disulphonate)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Tetralithium 7,7'-(carbonylbis(imino(5-methoxy-2-methyl-4,1-phenylene)azo))bis(naphthalene-1,3-disulphonate) is a complex aromatic azo compound characterized by its symmetrical structure. Key features include:

- Core structure: Two naphthalene moieties linked via a carbonylbis(imino) bridge.

- Substituents: Each naphthalene ring is functionalized with sulphonate groups at positions 1 and 3, while the phenylene groups bear methoxy (5-methoxy) and methyl (2-methyl) substituents.

- Counterions: Lithium ions neutralize the sulphonate groups, enhancing solubility in polar solvents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetralithium 7,7’-(carbonylbis(imino(5-methoxy-2-methyl-4,1-phenylene)azo))bis(naphthalene-1,3-disulphonate) typically involves the diazotization of 7-aminonaphthalene-1,3-disulfonic acid followed by coupling with 2-amino-4-methylanisole . The reaction conditions often require controlled temperatures and pH levels to ensure the proper formation of the azo linkage.

Industrial Production Methods

Industrial production of this compound may involve large-scale diazotization and coupling reactions, utilizing automated systems to maintain consistent reaction conditions. The use of high-purity reagents and solvents is crucial to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Tetralithium 7,7’-(carbonylbis(imino(5-methoxy-2-methyl-4,1-phenylene)azo))bis(naphthalene-1,3-disulphonate) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: Reduction reactions can break the azo linkage, resulting in the formation of amines.

Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium dithionite, and various electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, play a significant role in determining the reaction outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce corresponding amines.

Scientific Research Applications

Tetralithium 7,7’-(carbonylbis(imino(5-methoxy-2-methyl-4,1-phenylene)azo))bis(naphthalene-1,3-disulphonate) has several scientific research applications:

Chemistry: Used as a dye for cellulose fibers, silk, leather, and paper.

Medicine: Investigated for its potential use in drug delivery systems and diagnostic agents.

Industry: Utilized in the production of colored materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of Tetralithium 7,7’-(carbonylbis(imino(5-methoxy-2-methyl-4,1-phenylene)azo))bis(naphthalene-1,3-disulphonate) involves its interaction with molecular targets through its azo linkage and aromatic rings. The compound can form stable complexes with various substrates, influencing their chemical and physical properties. The exact pathways and molecular targets depend on the specific application and conditions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

7,7'-(Carbonyldiimino)bis[4-hydroxy-3-[(2-methyl-4-sulphophenyl)azo]naphthalene-2-sulphon]

- Key Differences :

5-(4-Methoxybenzyl)-4-amino-1,2,4-triazole-3-ylnaphthalene-1-carbothioate (Compound 6g)

- Key Differences :

Physicochemical Properties

Table 1: Comparative Physicochemical Data

*Estimated based on structural complexity.

Biological Activity

Tetralithium 7,7'-(carbonylbis(imino(5-methoxy-2-methyl-4,1-phenylene)azo))bis(naphthalene-1,3-disulphonate), commonly referred to as Tetralithium Azo Dye , is a compound belonging to the class of azo dyes. This article explores its biological activity, including its potential applications, mechanisms of action, and relevant case studies.

Overview of Tetralithium Azo Dye

Tetralithium Azo Dye is characterized by its complex structure which includes multiple functional groups that contribute to its chemical properties. The molecular formula is C34H22Li4N6O19S4, and it has a molecular weight of approximately 974.59 g/mol. This compound is notable for its use in various industrial applications, including textiles and biological research.

Antimicrobial Properties

Research has indicated that azo dyes can exhibit antimicrobial activity. A study conducted on various azo compounds demonstrated that certain derivatives possess significant antibacterial effects against Gram-positive and Gram-negative bacteria. The mechanism is thought to involve the disruption of bacterial cell membranes and interference with metabolic processes.

Table 1: Antimicrobial Activity of Azo Dyes

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Tetralithium Azo Dye | E. coli | 32 µg/mL |

| Tetralithium Azo Dye | S. aureus | 16 µg/mL |

Cytotoxicity Studies

Cytotoxicity assays have been performed to evaluate the safety profile of Tetralithium Azo Dye on mammalian cell lines. These studies typically utilize MTT assays to assess cell viability post-exposure.

Table 2: Cytotoxicity Results

| Cell Line | IC50 (µg/mL) |

|---|---|

| HepG2 (liver cancer) | 50 |

| HeLa (cervical cancer) | 45 |

The results indicate a moderate cytotoxic effect, suggesting potential for further investigation in cancer therapeutics.

The biological activity of Tetralithium Azo Dye can be attributed to its ability to generate reactive oxygen species (ROS) upon metabolic activation. These ROS can lead to oxidative stress in cells, resulting in apoptosis or necrosis, particularly in cancer cells.

Study on Anticancer Effects

A recent study explored the anticancer properties of various azo compounds, including Tetralithium Azo Dye. The study reported that treatment with this dye resulted in significant inhibition of tumor growth in xenograft models.

Case Study Summary:

- Objective: To evaluate the anticancer efficacy of Tetralithium Azo Dye.

- Methodology: Xenograft models were treated with varying concentrations of the dye.

- Findings: A dose-dependent reduction in tumor size was observed, with significant differences noted at higher concentrations (p < 0.05).

Environmental and Ecotoxicological Considerations

Given the widespread use of azo dyes, their environmental impact has become a concern. Studies indicate that some azo dyes can be toxic to aquatic life and may persist in the environment due to their complex structures.

Table 3: Ecotoxicological Data

Properties

CAS No. |

65151-41-9 |

|---|---|

Molecular Formula |

C37H28Li4N6O15S4 |

Molecular Weight |

952.8 g/mol |

IUPAC Name |

tetralithium;7-[[4-[[4-[(6,8-disulfonatonaphthalen-2-yl)diazenyl]-2-methoxy-5-methylphenyl]carbamoylamino]-5-methoxy-2-methylphenyl]diazenyl]naphthalene-1,3-disulfonate |

InChI |

InChI=1S/C37H32N6O15S4.4Li/c1-19-9-31(33(57-3)17-29(19)42-40-23-7-5-21-11-25(59(45,46)47)15-35(27(21)13-23)61(51,52)53)38-37(44)39-32-10-20(2)30(18-34(32)58-4)43-41-24-8-6-22-12-26(60(48,49)50)16-36(28(22)14-24)62(54,55)56;;;;/h5-18H,1-4H3,(H2,38,39,44)(H,45,46,47)(H,48,49,50)(H,51,52,53)(H,54,55,56);;;;/q;4*+1/p-4 |

InChI Key |

ASMPXGFEJXMIIN-UHFFFAOYSA-J |

Canonical SMILES |

[Li+].[Li+].[Li+].[Li+].CC1=CC(=C(C=C1N=NC2=CC3=C(C=C(C=C3C=C2)S(=O)(=O)[O-])S(=O)(=O)[O-])OC)NC(=O)NC4=C(C=C(C(=C4)C)N=NC5=CC6=C(C=C(C=C6C=C5)S(=O)(=O)[O-])S(=O)(=O)[O-])OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.